LNA-Adenosine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LNA-Adenosine involves multiple steps, starting from simple, achiral starting materialsThe final steps involve the coupling of the adenine base to the modified ribose .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Efficient procedures have been developed to ensure high yield and purity, including the use of automated DNA synthesizers for the production of LNA oligonucleotides .
Chemical Reactions Analysis
Types of Reactions: LNA-Adenosine undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various carbonyl-containing derivatives .
Scientific Research Applications
LNA-Adenosine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of stable oligonucleotides for various biochemical assays.
Biology: Facilitates the study of gene expression and regulation by enhancing the stability of RNA molecules.
Medicine: Employed in the development of antisense oligonucleotides for therapeutic purposes, including the treatment of genetic disorders and viral infections.
Industry: Utilized in the production of diagnostic tools and research reagents .
Mechanism of Action
The mechanism of action of LNA-Adenosine involves its incorporation into oligonucleotides, where it enhances the thermal stability and nuclease resistance of the resulting duplexes. This is achieved through the “locking” of the ribose ring, which preorganizes the backbone of the oligonucleotide and increases base stacking interactions. The molecular targets include complementary DNA or RNA strands, with the primary pathway involving Watson-Crick base pairing .
Comparison with Similar Compounds
2’-O-Methyladenosine: Another modified nucleoside with enhanced stability but without the locked ribose ring.
Peptide Nucleic Acid (PNA): A synthetic polymer similar to DNA or RNA but with a peptide backbone.
Morpholino Oligonucleotides: Synthetic molecules used to modify gene expression.
Uniqueness of LNA-Adenosine: this compound stands out due to its unique structural modification, which provides superior thermal stability and nuclease resistance compared to other nucleoside analogs. This makes it particularly valuable in applications requiring high specificity and stability .
Properties
IUPAC Name |
(1S,3R,4R,7S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c12-8-5-9(14-3-13-8)16(4-15-5)10-6-7(18)11(1-17,20-10)2-19-6/h3-4,6-7,10,17-18H,1-2H2,(H2,12,13,14)/t6-,7+,10-,11+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKDRNDFVCEETA-KYAGDKKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C(C(O1)C(O2)N3C=NC4=C(N=CN=C43)N)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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